molecular formula C19H21N5O3 B6440979 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole CAS No. 2549066-45-5

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole

Cat. No.: B6440979
CAS No.: 2549066-45-5
M. Wt: 367.4 g/mol
InChI Key: XINQJTLBTBEDQP-UHFFFAOYSA-N
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Description

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole (MMPI) is an organic compound that is widely used in scientific research due to its unique properties. It is a heterocyclic compound that has a five-membered ring structure with two nitrogen atoms and two oxygen atoms. MMPI has a wide range of applications in scientific research, including biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole has a wide range of applications in scientific research. It is used in biochemistry to study the structure and function of proteins and enzymes, as well as in medicinal chemistry to study the structure and function of drug molecules. In physiology, this compound is used to study the effects of drugs on the human body, as well as to study the mechanisms of action of drugs.

Mechanism of Action

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole acts as an inhibitor of the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. As mentioned above, it acts as an inhibitor of COX, leading to reduced inflammation and pain. Additionally, this compound has been shown to have anti-inflammatory, antipyretic, and analgesic effects. It has also been shown to have anti-cancer and anti-tumor effects, as well as anti-diabetic effects.

Advantages and Limitations for Lab Experiments

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. The main limitation of this compound is that it is not very water soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research into 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole. One potential direction is to explore the effects of this compound on other enzymes, such as kinases and phosphatases. Additionally, further research could be done to investigate the effects of this compound on other diseases, such as Alzheimer’s and Parkinson’s. Finally, further research could be done to explore the potential use of this compound as a drug delivery system.

Synthesis Methods

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole can be synthesized in several different ways. One of the most common methods is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and an α-keto acid. This reaction produces this compound in good yields and can be carried out in a single step. Another method of synthesis is the Pictet-Spengler reaction, which involves the condensation of aldehydes and tryptophan. This reaction produces this compound in good yields, but requires multiple steps to complete.

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23-16-6-4-3-5-15(16)17(22-23)18(25)24-9-7-13(8-10-24)27-19-20-11-14(26-2)12-21-19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINQJTLBTBEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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